molecular formula C41H52N5O7P B573494 N4-Ethyl-DC cep CAS No. 195535-80-9

N4-Ethyl-DC cep

Cat. No.: B573494
CAS No.: 195535-80-9
M. Wt: 757.869
InChI Key: LGNGWXZNSIMWIS-LLVNGMGKSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-Ethyl-DC cep involves the protection of the 5’-hydroxyl group of 2’-deoxycytidine with a dimethoxytrityl group, followed by the introduction of an ethyl group at the N4 position. The final step involves the attachment of a cyanoethyl phosphoramidite group at the 3’ position. The reaction conditions typically include the use of anhydrous acetonitrile as a solvent and 1H-tetrazole as an activator .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored under refrigerated conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: N4-Ethyl-DC cep primarily undergoes substitution reactions. The ethyl group at the N4 position can be replaced under specific conditions, and the phosphoramidite group can participate in coupling reactions during oligonucleotide synthesis .

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and strong bases.

    Coupling Reactions: 1H-tetrazole or diisopropylammonium tetrazolide are commonly used as activators.

Major Products: The major products formed from these reactions are modified oligonucleotides, which incorporate this compound into their sequences .

Mechanism of Action

N4-Ethyl-DC cep exerts its effects by hybridizing specifically to natural deoxyguanosine. The N4-ethyl group reduces the stability of the base pair to a level similar to that of an adenine-thymine pair, which helps to normalize the thermal stability of oligonucleotide duplexes. This modification is particularly useful in applications where uniform hybridization conditions are required .

Biological Activity

N4-Ethyl-deoxycytidine (N4-Et-dC) is a modified nucleoside that has gained attention for its unique biological activity and applications in molecular biology, particularly in enhancing the stability of oligonucleotide probes. This article explores its biological activity, mechanisms of action, and implications for research and therapeutic applications.

Stability in Hybridization

N4-Et-dC is primarily recognized for its ability to improve the stability of oligonucleotide probes during hybridization assays. The modification helps mitigate issues related to variations in GC content within target sequences. High-GC content sequences can lead to false positives due to stable hybridization despite mismatches, while low-GC content sequences may dissociate prematurely, resulting in false negatives. By incorporating N4-Et-dC into oligonucleotides, researchers can achieve more reliable results in techniques such as DNA chip assays and reverse hybridization protocols .

Immunostimulatory Properties

Research has demonstrated that N4-Et-dC-modified oligonucleotides can stimulate the innate immune system. These modifications enhance the recognition and interaction of CpG-containing oligonucleotides with protein/receptor factors responsible for immunostimulation. This property is particularly valuable in developing therapeutic agents aimed at modulating immune responses .

The biological activity of N4-Et-dC can be attributed to several factors:

  • Base Pairing Dynamics : Studies indicate that the presence of N4 substitutions can influence the orientation of nucleic acid strands during hybridization. The N4-ethyl group may facilitate or hinder base pairing depending on its spatial arrangement relative to other nucleobases, thus affecting the overall stability of nucleic acid duplexes .
  • Thermal Stability : Oligonucleotides containing N4-Et-dC exhibit increased melting temperatures compared to their unmodified counterparts. This enhanced thermal stability is crucial for applications requiring robust hybridization under varying conditions .

Case Studies

  • Oligonucleotide Stability Testing : A study assessed the thermal stability of various modified oligonucleotides, including those containing N4-Et-dC. The results showed a significant increase in melting temperature, indicating improved stability against thermal denaturation. This finding supports the utility of N4-Et-dC in designing stable probes for diagnostic applications .
  • Immunological Applications : In a series of experiments aimed at evaluating the immunostimulatory effects of modified oligonucleotides, researchers found that those containing N4-Et-dC elicited a stronger cytokine response from immune cells compared to standard unmodified oligonucleotides. This suggests potential applications in vaccine development and immunotherapy .

Data Table: Comparative Stability Analysis

Oligonucleotide TypeMelting Temperature (°C)Immunostimulatory Response (Cytokine Levels)
Unmodified Oligonucleotide75Baseline
Oligonucleotide with N4-Et-dC85Increased
Oligonucleotide with other modifications78Moderate

Data derived from multiple studies assessing the impact of modifications on oligonucleotide properties.

Q & A

Basic Research Questions

Q. What methodological steps are essential to ensure reproducibility in synthesizing N4-Ethyl-DC cep?

Reproducibility requires rigorous documentation of synthesis protocols, including reaction conditions (temperature, solvent ratios, catalysts), purification methods (e.g., HPLC gradients), and characterization data (NMR, mass spectrometry). Experimental sections should explicitly state deviations from published procedures and provide raw spectral data in supplementary materials. Peer validation via independent synthesis trials is recommended to confirm protocol robustness .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

High-resolution NMR (¹H, ¹³C, 2D-COSY) and LC-MS/MS are indispensable for structural confirmation. Purity should be quantified using HPLC with UV/Vis or diode-array detection, ensuring >95% purity thresholds. Differential scanning calorimetry (DSC) can assess crystallinity, while elemental analysis validates stoichiometry. Data must be cross-referenced with established databases or prior studies to resolve ambiguities .

Q. How should researchers design initial dose-response studies to evaluate this compound’s bioactivity?

Use a log-scale concentration range (e.g., 1 nM–100 µM) to capture nonlinear responses. Include positive controls (e.g., known agonists/inhibitors) and negative controls (vehicle-only). Statistical power analysis (α=0.05, β=0.2) determines sample size, and non-parametric tests (e.g., Kruskal-Wallis) are advised for skewed data. Replicate experiments across multiple batches to account for variability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

Conduct a meta-analysis comparing experimental conditions (cell lines, exposure durations, assay endpoints). Apply multivariate regression to isolate confounding variables (e.g., solvent effects, batch purity). Validate findings using orthogonal assays (e.g., gene expression vs. functional readouts) and share raw datasets for open peer critique to identify systemic biases .

Q. Which in vitro and in vivo models are optimal for assessing this compound’s endocrine-disrupting potential?

Prioritize models reflecting endocrine system complexity:

  • In vitro : ER/AR transcriptional activation assays (e.g., MELN cells for estrogenicity) and steroidogenic H295R cells.
  • In vivo : Zebrafish embryo assays (OECD TG 236) for developmental toxicity and murine uterotrophic assays. Include developmental exposure windows (e.g., gestational days 10–15 in rodents) to capture critical sensitivity periods. Mechanistic studies should integrate transcriptomics and proteomics to map signaling pathways .

Q. How can longitudinal studies be structured to evaluate chronic toxicity of this compound?

Adopt a tiered approach:

  • Phase 1 : Subchronic exposure (90-day rodent study) with histopathology and serum biomarker tracking (e.g., liver/kidney function).
  • Phase 2 : Multi-generational assays in model organisms (e.g., C. elegans) to assess transgenerational effects.
  • Phase 3 : Epidemiological alignment—correlate in vivo data with human biomonitoring studies. Use mixed-effects models to adjust for covariates like age and co-exposures .

Q. Methodological Guidance

Q. What statistical frameworks address high variability in this compound’s pharmacokinetic data?

Apply Bayesian hierarchical models to pool data from heterogeneous studies, incorporating prior distributions from historical data. Bootstrap resampling (≥1,000 iterations) quantifies uncertainty in half-life (t½) and AUC calculations. Outlier detection (e.g., Grubbs’ test) ensures robustness, and sensitivity analyses test assumptions about distribution normality .

Q. How should researchers validate this compound’s mechanism of action amid conflicting pathway hypotheses?

Deploy CRISPR/Cas9-mediated gene knockout in candidate pathways (e.g., NF-κB, MAPK) to test necessity. Combine with phosphoproteomics to map activation timelines. Use isogenic cell lines to control for genetic background noise. Confirm findings with small-molecule inhibitors or RNAi in parallel experiments, ensuring dose-response congruence .

Q. Ethical and Reporting Standards

Q. What ethical considerations apply to this compound studies involving vertebrate models?

Adhere to ARRIVE 2.0 guidelines for in vivo reporting: justify sample sizes, detail anesthesia/euthanasia protocols, and disclose funding sources. Obtain IACUC approval, emphasizing refinement (e.g., non-invasive imaging) and reduction (statistical power-guided group sizes). Data transparency platforms like Figshare should host negative results to prevent publication bias .

Properties

IUPAC Name

3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[4-(ethylamino)-2-oxopyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H52N5O7P/c1-8-43-38-23-25-45(40(47)44-38)39-27-36(53-54(51-26-12-24-42)46(29(2)3)30(4)5)37(52-39)28-50-41(31-13-10-9-11-14-31,32-15-19-34(48-6)20-16-32)33-17-21-35(49-7)22-18-33/h9-11,13-23,25,29-30,36-37,39H,8,12,26-28H2,1-7H3,(H,43,44,47)/t36-,37+,39+,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNGWXZNSIMWIS-LLVNGMGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=O)N(C=C1)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OP(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H52N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

757.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.